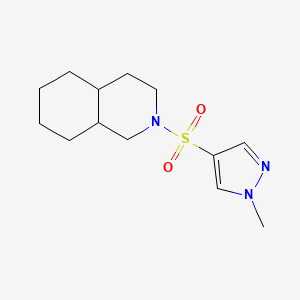
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a white crystalline powder that is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the inhibition of specific enzymes and pathways that are involved in inflammation and cancer cell growth. Specifically, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, it can inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline have been studied extensively. Studies have shown that this compound can reduce inflammation in various tissues and organs, including the lungs, liver, and brain. Additionally, it can inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
There are several advantages and limitations to using 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments. One advantage is that this compound has been extensively studied, and its mechanism of action and physiological effects are well-understood. Additionally, this compound is relatively easy to synthesize using specific methods. However, one limitation is that this compound may not be suitable for all types of experiments, as its effects may vary depending on the specific cell or tissue type being studied.
将来の方向性
There are several future directions for research on 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One direction is to study its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different types of diseases. Finally, studies are needed to determine the potential side effects of this compound, as well as its interactions with other drugs and compounds.
合成法
The synthesis of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves a multi-step process that starts with the reaction between 4-methyl-1H-pyrazole and sulfur trioxide. The resulting product is then reacted with sodium hydroxide to form a sodium salt, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline.
科学的研究の応用
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in medicine and pharmacology. One of its main applications is as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues and organs. Additionally, this compound has been studied for its potential use as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15-10-13(8-14-15)19(17,18)16-7-6-11-4-2-3-5-12(11)9-16/h8,10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKBORRKXQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

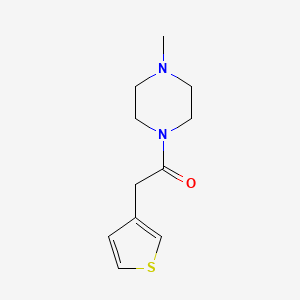
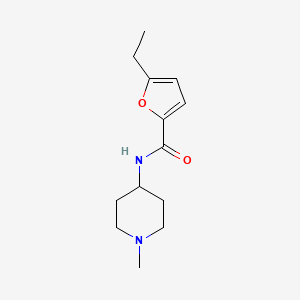

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)

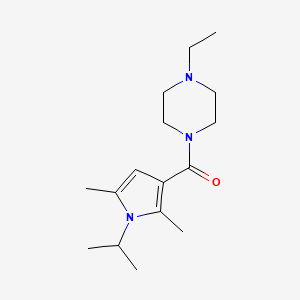


![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
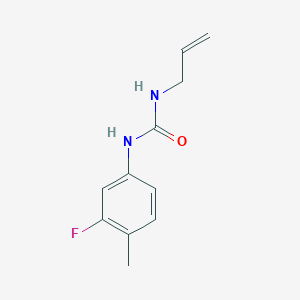

![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)